Product packaging for 1,2-Dichloro-4-iodoperfluorobutane(Cat. No.:CAS No. 678-13-7)

1,2-Dichloro-4-iodoperfluorobutane

Cat. No.: B1600425
CAS No.: 678-13-7
M. Wt: 378.84 g/mol
InChI Key: YRAAQTPTEGTGOK-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Organic Compound Research

The journey into organofluorine chemistry began even before the isolation of elemental fluorine itself. In 1862, Alexander Borodin is credited with the first synthesis of an organofluorine compound, achieving a nucleophilic substitution of a halogen with fluoride (B91410). rsc.org However, the field truly began to expand after Henri Moissan's isolation of elemental fluorine in 1886. rsc.org Early attempts to react elemental fluorine with organic compounds were often fraught with difficulty, leading to decomposition and explosions due to the element's extreme reactivity. rsc.org

A significant breakthrough came with the development of milder and more controlled fluorination methods. The Swarts reaction, discovered in the 1890s, utilized antimony fluorides to introduce fluorine into organic molecules via halogen exchange, a method that became foundational in the industry. rsc.org The 20th century saw further advancements, including the Schiemann reaction for synthesizing fluoroaromatic compounds and the development of electrochemical fluorination (ECF) in the 1940s. rsc.org The ECF process, in particular, enabled the large-scale production of perfluorinated compounds, where all hydrogen atoms on a carbon skeleton are replaced by fluorine.

The Second World War dramatically accelerated research into fluorinated compounds, as materials with exceptional chemical and thermal stability were required for military applications, including uranium enrichment. epa.gov This period led to the commercial production of key fluoropolymers like polytetrafluoroethylene (PTFE), known by the brand name Teflon, which highlighted the immense industrial potential of this class of molecules. epa.gov

Scope and Significance of Perfluorinated Haloalkanes in Chemical Science

Perfluorinated compounds (PFCs) are organofluorine compounds that contain only carbon and fluorine atoms, or also other heteroatoms, but lack C-H bonds. sigmaaldrich.com Haloalkanes, or alkyl halides, are compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms. nih.govresearchgate.net Perfluorinated haloalkanes, therefore, combine the features of both classes, possessing a fluorinated carbon backbone and at least one chlorine, bromine, or iodine atom.

The significance of this class of compounds is vast. Historically, chlorofluorocarbons (CFCs), a type of perfluorinated chloroalkane, were widely used as refrigerants, propellants, and cleaning solvents due to their low toxicity and high volatility. nih.govresearchgate.net However, their detrimental effect on the ozone layer led to their phasing out under the Montreal Protocol. nih.gov

Beyond these early applications, perfluorinated haloalkanes, particularly perfluoroalkyl iodides (RFIs), have emerged as highly valuable and versatile intermediates in organic synthesis. nih.gov The relatively weak carbon-iodine (C-I) bond in RFIs can be selectively cleaved to generate highly reactive perfluoroalkyl radicals. rsc.orggoogle.com These radicals serve as powerful building blocks for constructing complex, fluorine-containing molecules. They readily participate in free-radical addition reactions with unsaturated systems like alkenes and alkynes, allowing for the straightforward introduction of a perfluoroalkyl chain into an organic molecule. nih.govgoogle.com This methodology is crucial for the synthesis of fluorosurfactants, polymers, and advanced materials, as well as for creating novel pharmaceuticals and agrochemicals where the inclusion of fluorine can dramatically alter a molecule's biological activity. sigmaaldrich.comnih.gov

A prime example that illustrates the characteristics of this class is the compound 1,2-Dichloro-4-iodoperfluorobutane. It serves as a telogen in polymerization reactions, a molecule that provides a transferable atom (in this case, iodine) to terminate one growing polymer chain and initiate another. Specifically, it can be synthesized through the telomerization of tetrafluoroethylene (B6358150). This process involves the reaction of a "telogen" (the chain transfer agent) with a "taxogen" (the monomer, in this case, tetrafluoroethylene) to form low molecular weight polymers, or telomers. Such telomers are valuable intermediates for producing fluorinated alcohols, carboxylic acids, and other derivatives used in specialty chemicals and materials science.

The reactivity of this compound is characteristic of perfluoroalkyl iodides. The C-I bond is the most reactive site, susceptible to homolytic cleavage by initiators like peroxides or even light, generating a 1,2-dichloroperfluorobutyl radical. rsc.orgnih.govgoogle.com This radical can then add across a double or triple bond, with the iodine atom being transferred to the resulting radical, propagating a chain reaction. This makes compounds like this compound important tools for chemists seeking to create highly functionalized fluorinated products.

Properties of this compound

PropertyValue
IUPAC Name 1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane nih.gov
CAS Number 678-13-7 nih.gov
Molecular Formula C₄Cl₂F₇I nih.gov
Molecular Weight 378.84 g/mol
InChI Key YRAAQTPTEGTGOK-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4Cl2F7I B1600425 1,2-Dichloro-4-iodoperfluorobutane CAS No. 678-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F7I/c5-1(7,3(6,10)11)2(8,9)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAAQTPTEGTGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448611
Record name 1,2-Dichloro-4-iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-13-7
Record name 1,2-Dichloro-4-iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLORO-4-IODO-HEPTAFLUORO-N-BUTANE
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Mechanistic Investigations of 1,2 Dichloro 4 Iodoperfluorobutane Reactivity

Fundamental Principles Governing Perfluorinated Haloalkane Reactivity

The reactivity of perfluorinated haloalkanes, such as 1,2-dichloro-4-iodoperfluorobutane, is governed by a unique interplay of bond strengths and electronic effects. These factors distinguish their chemical behavior from that of their hydrocarbon counterparts.

A defining characteristic of perfluorinated compounds is the exceptional strength of the carbon-fluorine (C-F) bond. This bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This high energy is a primary contributor to the chemical inertness and thermal stability of perfluorinated systems. alfa-chemistry.combluefrogscientific.com The strength of the C-F bond arises from the significant electronegativity difference between carbon (2.5) and fluorine (4.0), which results in a highly polarized bond with substantial ionic character (Cδ+—Fδ−). wikipedia.org This polarity leads to strong electrostatic attractions between the carbon and fluorine atoms, reinforcing the bond. wikipedia.org

Furthermore, as more fluorine atoms are attached to the same carbon, the C-F bonds become even shorter and stronger. wikipedia.org This phenomenon, known as the "halo effect," is attributed to increased back-bonding. The electron clouds of the numerous fluorine atoms also create a "shield" around the carbon backbone, sterically hindering the approach of reactants. This combination of a powerful C-F bond and steric shielding results in the remarkable resistance of perfluorinated compounds to oxidation, hydrolysis, and attack by acids and bases. alfa-chemistry.com

Table 1: Comparison of Carbon-Halogen Bond Properties

BondBond Dissociation Energy (kcal/mol) in CH₃-XBond Length (Å) in CH₃-XElectronegativity of X
C-F1151.354.0
C-Cl83.71.773.0
C-Br72.11.932.8
C-I57.62.142.5
Data sourced from multiple references. wikipedia.orgcrunchchemistry.co.uksavemyexams.com

The stereochemistry and electronic properties of fluoroalkanes play a crucial role in directing their reaction pathways. The high electronegativity of fluorine creates a significant dipole moment in the C-F bond, rendering the carbon atom electron-poor and susceptible to nucleophilic attack. wikipedia.orgstudymind.co.uk However, the extreme strength of the C-F bond makes direct nucleophilic substitution at a fluorinated carbon very difficult. crunchchemistry.co.ukalfa-chemistry.com

In molecules with multiple fluorine atoms, the "gauche effect" can influence conformational preferences. For instance, in 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation. This phenomenon is attributed to factors like hyperconjugation and bent bonds. wikipedia.org

The presence of fluorine atoms also exerts a strong inductive effect, withdrawing electron density from neighboring atoms. This electronic influence can affect the reactivity of other functional groups within the molecule. For example, in fluorinated alkenes, the double bond becomes more electrophilic and thus more susceptible to reaction with nucleophiles.

In the context of this compound, the primary site of reactivity is the C-I bond due to its lower bond energy. Reactions are therefore more likely to proceed via pathways that involve the cleavage of this bond, such as radical reactions, rather than direct nucleophilic substitution on the perfluorinated chain.

Radical Reaction Pathways Involving this compound

The relatively weak carbon-iodine bond in this compound makes it a prime candidate for initiating radical reactions. These reactions are central to its utility in various synthetic applications.

Perfluoroalkyl iodides, including compounds structurally similar to this compound, are known to undergo photochemically initiated additions to alkenes and alkynes. This process, often referred to as telomerization, involves the homolytic cleavage of the C-I bond upon exposure to ultraviolet light, generating a perfluoroalkyl radical. This highly reactive radical can then add across a double or triple bond, initiating a chain reaction that leads to the formation of longer-chain fluorinated molecules.

The general mechanism for the photochemical addition of a perfluoroalkyl iodide (R_f-I) to an alkene is as follows:

Initiation: R_f-I + hν → R_f• + I•

Propagation:

R_f• + CH₂=CHR' → R_fCH₂-C•HR'

R_fCH₂-C•HR' + R_f-I → R_fCH₂-CHIR' + R_f•

Termination: Combination of various radical species.

These reactions provide a versatile method for introducing perfluoroalkyl chains into organic molecules, thereby modifying their physical and chemical properties.

Free-radical coupling reactions involving perfluoroalkyl iodides are a cornerstone of fluoropolymer synthesis. The perfluoroalkyl radicals generated from the cleavage of the C-I bond can be used as initiators or chain-transfer agents in polymerization processes. For instance, the radical generated from this compound can initiate the polymerization of fluorinated monomers like tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VDF).

These coupling reactions are also employed in the synthesis of block copolymers, where a perfluoroalkyl segment is linked to a non-fluorinated polymer block. This is achieved by using the perfluoroalkyl iodide as a macroinitiator. The resulting block copolymers often exhibit unique self-assembly properties and are used in a variety of high-performance materials.

Electrophilic and Nucleophilic Reactivity in Perfluorinated Systems

While perfluorinated alkanes are generally inert, the introduction of other halogens and the inherent electronic properties of the perfluorinated chain can lead to specific electrophilic and nucleophilic reactivity.

An electrophile is a chemical species that is "electron-loving" and accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.comyoutube.com A nucleophile is a species that is "nucleus-loving," possesses a lone pair of electrons, and donates them to form a new covalent bond. masterorganicchemistry.comyoutube.comlibretexts.org

In the case of this compound, the carbon atom attached to the iodine is the most electrophilic carbon due to the polarizability of the C-I bond and the electron-withdrawing nature of the adjacent perfluorinated chain. While direct nucleophilic attack on the highly shielded perfluorinated carbon backbone is unlikely, reactions at the C-I bond are more favorable. Nucleophiles can attack the electrophilic carbon, leading to the displacement of the iodide ion. However, due to the stability of the perfluoroalkyl radical, radical pathways often compete with or dominate over purely ionic nucleophilic substitution mechanisms.

Conversely, the perfluorinated chain itself can influence the nucleophilicity of other parts of a molecule. The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on adjacent atoms, making them less nucleophilic.

Recent research has also explored the use of fluoroalkyl halides as electrophilic partners in transition metal-catalyzed cross-coupling reactions. acs.org In such reactions, the fluoroalkyl group is transferred to a nucleophilic partner, providing a powerful tool for the synthesis of complex fluorinated molecules. acs.org For example, palladium-catalyzed reactions have been developed for the carbonylation of 1,3-enynes with fluoroalkyl halides. acs.org

Structure Reactivity Relationships in Perfluorinated Halogenated Compounds

Influence of Fluorination Pattern on Bond Dissociation Energies

The strength of the chemical bonds within a molecule is a primary determinant of its reactivity. In perfluorinated compounds, the high electronegativity of fluorine atoms significantly influences the bond dissociation energies (BDEs) of adjacent carbon-carbon (C-C) and carbon-halogen (C-X) bonds.

The substitution of hydrogen with fluorine atoms progressively strengthens the C-C bonds along the perfluoroalkyl chain. This is attributed to the strong inductive effect of fluorine, which withdraws electron density, leading to shorter and stronger C-C bonds. Consequently, perfluorinated alkanes are generally more resistant to thermal degradation compared to their hydrocarbon counterparts.

The C-F bond itself is exceptionally strong, with a typical BDE of around 100-110 kcal/mol, making it the strongest single bond to carbon. stackexchange.com In contrast, the BDEs of other carbon-halogen bonds decrease down the group, with C-Cl bonds being weaker than C-F bonds, followed by C-Br and C-I bonds. libretexts.orgquora.comquora.com This trend is a consequence of the decreasing orbital overlap between the carbon and the progressively larger halogen atoms. stackexchange.com For instance, the C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to cleavage. quora.com This is a key factor in the chemistry of iodinated perfluoroalkanes like 1,2-dichloro-4-iodoperfluorobutane, where the C-I bond is expected to be the primary site of initial reaction, such as photodissociation. nih.gov

Table 1: Representative Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds

BondRepresentative BDE (kJ/mol)Representative BDE (kcal/mol)
C-F~485~116
C-Cl~327~78
C-Br~285~68
C-I~213~51

Note: These are average values and can vary depending on the specific molecular structure. quora.com

Conformational Energetics and Molecular Rigidity of Perfluoroalkanes

The three-dimensional structure and conformational flexibility of a molecule play a crucial role in its reactivity. Perfluoroalkanes exhibit distinct conformational preferences compared to their hydrocarbon analogs. The steric repulsion between the larger fluorine atoms leads to a higher rotational barrier around the C-C single bonds. This results in a more rigid and helical conformation for longer-chain perfluoroalkanes, in contrast to the more flexible zigzag conformation of n-alkanes.

For smaller perfluorinated chains, such as the butane (B89635) backbone of this compound, the energetic differences between various conformers (e.g., anti vs. gauche) are significant. Computational studies on 1,2-dihaloethanes have shown that the relative energies of the conformers are influenced by both steric and electrostatic interactions. youtube.com In the case of 1,2-dichloroethane, the anti conformation, where the two chlorine atoms are furthest apart, is the most stable. youtube.com A similar preference for the anti-conformation of the two chlorine atoms would be expected in this compound to minimize steric and electrostatic repulsion.

Table 2: Comparison of Rotational Barriers for Ethane and Halogenated Ethanes

MoleculeRotational Barrier (kcal/mol)
Ethane~2.9
Fluoroethane~3.3
Chloroethane~3.7
1,2-Difluoroethane (gauche minimum)~0.7 (relative to anti)
1,2-Dichloroethane (anti minimum)~1.2 (gauche barrier)

Note: These values are illustrative and highlight the increased rotational barriers with halogen substitution. Specific values for this compound are not available. youtube.com

Steric and Electronic Shielding Effects on Reaction Centers

The dense arrangement of highly electronegative fluorine atoms in perfluorinated compounds creates a significant steric and electronic shield around the carbon backbone. This "fluorine shield" effectively protects the C-C and C-F bonds from chemical attack, contributing to the remarkable inertness of many PFAS. The fluorine atoms, with their high electron density, create a negatively charged sheath around the molecule, repelling nucleophilic attack.

In this compound, the reaction centers are the carbon atoms bonded to the chlorine and iodine atoms. While the fluorine atoms provide substantial shielding along the perfluorobutyl chain, the larger size of the chlorine and especially the iodine atoms makes them more exposed and accessible to reagents compared to the fluorine atoms. researchgate.net

The electronic effects are also paramount. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-Cl and C-I bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. However, this is counteracted by the steric hindrance. The reactivity of a particular site in the molecule is therefore a delicate balance between these opposing steric and electronic factors. The C-I bond, being the longest and most polarizable, is the most likely site for initial attack, particularly by radical species or under photochemical conditions. nih.gov The presence of chlorine atoms can also influence the reactivity of the C-I bond through long-range electronic effects.

Implications of Carbon Chain Length and Branching on Degradation Pathways

The degradation of perfluorinated compounds is highly dependent on their structure, including the length of the carbon chain and the presence of branching. Generally, longer-chain PFAS are more bioaccumulative and, in some cases, more susceptible to certain degradation pathways.

For iodinated perfluoroalkanes, a primary degradation pathway is the photolytic cleavage of the weak C-I bond to form a perfluoroalkyl radical. nih.gov This initial step is often the rate-determining step in their environmental degradation. The resulting perfluoroalkyl radical can then undergo a variety of subsequent reactions, including hydrogen abstraction, reaction with oxygen, or elimination of fluoride (B91410) ions.

The presence of chlorine atoms, as in this compound, introduces additional complexities to the degradation process. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a known degradation pathway for chlorinated PFAS. chemrxiv.orgresearchgate.net It is plausible that a similar process could occur for this compound, potentially following the initial cleavage of the C-I bond. The presence of multiple halogens can lead to a cascade of reactions, ultimately resulting in the breakdown of the molecule.

Branching in the carbon chain can also significantly impact degradation. Branched isomers may exhibit different degradation rates and pathways compared to their linear counterparts due to altered steric accessibility and electronic effects at the reaction centers. While this compound is a linear chain, the principles of how branching affects reactivity are important for understanding the environmental fate of a broader range of PFAS.

Advanced Applications of 1,2 Dichloro 4 Iodoperfluorobutane in Organic Synthesis and Materials Science

Utilization as a Key Building Block in Fluoropolymer Synthesis

Perfluoroalkyl iodides, such as 1,2-dichloro-4-iodoperfluorobutane, are crucial starting materials in the production of various fluorinated polymers and surfactants through a process known as telomerization. nih.gov In these reactions, the perfluoroalkyl iodide acts as a chain transfer agent, controlling the molecular weight of the resulting polymer. The carbon-iodine bond is the weakest bond in the molecule and can be selectively cleaved to initiate the polymerization process.

A specific application involves the telomerization of this compound with hexafluoropropylene. nih.gov In a documented synthesis, the two reactants are heated together in a high-pressure vessel for an extended period to produce telomers. nih.gov These telomers are oligomeric chains where the this compound unit is added across multiple hexafluoropropylene monomers. Such fluorinated telomers are foundational for creating materials with properties like high thermal stability, chemical resistance, and low surface energy, which are characteristic of fluoropolymers. core.ac.uk

Table 1: Telomerization of this compound with Hexafluoropropylene nih.gov

Parameter Value
Reactant 1 1,2-Dichloro-4-iodoheptafluorobutane (760 g, 2 mol)
Reactant 2 (Monomer) Hexafluoropropylene (470 g, 3.14 mol)
Temperature 202 °C
Duration 411 hours
Equipment 1400-ml bomb, heater-rocker mechanism

Role in the Preparation of Functionalized Perfluorinated Compounds

The reactivity of the carbon-iodine bond in this compound makes it an excellent building block for introducing the 1,2-dichloroheptafluorobutyl group into other organic molecules. Perfluoroalkyl iodides are widely used to attach perfluoroalkyl functionalities, which impart unique characteristics to the final product. researchgate.net

The general strategy involves the radical addition of the perfluoroalkyl iodide to unsaturated bonds (alkenes or alkynes). researchgate.netresearchgate.net This process can be initiated thermally, photochemically, or with a radical initiator. google.com The resulting products are functionalized perfluorinated compounds where the bulky and electron-withdrawing fluorinated chain can significantly alter the molecule's physical and chemical properties. While specific examples detailing the functionalization of this compound are specialized, the well-established chemistry of perfluoroalkyl iodides indicates its utility in creating a variety of derivatives for applications ranging from advanced materials to agrochemicals. researchgate.netnih.gov The synthesis of fluorodienes from this compound, as discussed below, is itself a form of functionalization, creating a reactive diene moiety at the end of the fluorinated chain. nih.gov

Employment in the Synthesis of Specific Fluorinated Diene Architectures

A notable application of this compound is in the synthesis of highly fluorinated dienes, which are themselves important monomers for specialty polymers. nih.govnih.gov One specific method involves the reductive cross-coupling of this compound with another haloalkane, such as 1,2-dichloro-trifluoro-1-iodoethane. nih.gov

In this reaction, a mixture of the two iodo-compounds is added to a refluxing suspension of zinc powder in a suitable solvent system. The zinc acts as a reducing agent, coupling the two alkyl fragments at the site of the carbon-iodine bonds to form a new carbon-carbon bond, yielding a complex fluorinated diene. nih.gov This synthesis highlights the utility of this compound as a precursor to complex diene structures that are not easily accessible through other methods.

Table 2: Synthesis of a Fluorinated Diene via Cross-Coupling nih.gov

Component Function / Amount
This compound Reactant (760 g, 2 mol)
1,2-Dichloro-trifluoro-1-iodoethane Reactant (556 g, 2 mol)
Zinc Powder Reagent (260 g, 4.0 mol)
Acetic Anhydride / Methylene Chloride Solvent (800 ml / 2000 ml)
Condition Reflux

Broader Context in Fluorinated Reagent Development for Organic Synthesis

The use of this compound fits into the broader field of developing fluorinated building blocks for organic synthesis. The introduction of fluorine or fluorinated moieties into organic molecules can dramatically alter their properties, a strategy widely employed in pharmaceuticals, agrochemicals, and materials science. core.ac.uk Compounds like perfluoroalkyl iodides are indispensable tools for this purpose. researchgate.net

Perfluoroalkyl iodides (Rƒ-I) are valued as versatile reagents because the C-I bond can be readily cleaved to generate a perfluoroalkyl radical (Rƒ•). nih.gov This radical can then participate in a wide range of synthetic transformations, including addition to multiple bonds and substitution reactions. researchgate.netresearchgate.net The activation of the Rƒ-I bond can be achieved through various means, including thermal methods, UV irradiation, or by using initiators like peroxides or even simple bases under certain conditions. google.comnih.gov Therefore, this compound serves as a carrier of the C4Cl2F7 moiety, providing a direct route for incorporating this specific chlorinated and fluorinated chain into new molecular structures, thereby contributing to the library of specialized reagents available to synthetic chemists.

Computational Chemistry Approaches for 1,2 Dichloro 4 Iodoperfluorobutane and Perfluorinated Systems

Quantum Chemical Studies of Conformational Energetics in Perfluorobutanes

The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. For flexible molecules like perfluorobutanes, rotation around carbon-carbon single bonds gives rise to various conformers with different energies. Quantum chemical studies are essential for mapping these conformational landscapes.

Researchers use computational methods to perform potential energy surface (PES) scans, which calculate the energy of the molecule as a function of one or more dihedral angles. nsf.gov For perfluoroalkanes (PFAs), these studies have revealed a preference for helical conformations, a departure from the simple anti and gauche forms seen in their hydrocarbon counterparts. nsf.gov This helicity arises from the complex interplay of electrostatic repulsions between highly electronegative fluorine atoms and hyperconjugative effects involving C-C and C-F bonds. nsf.gov

Recent detailed conformational analyses on related systems, such as 1,3-difluorinated alkanes, further highlight the profound impact of fluorine substitution on molecular shape. nih.govsoton.ac.uk These studies, combining DFT calculations with experimental NMR data, show that the conformational preferences are highly dependent on the solvent environment, with the destabilization of certain conformers being significantly reduced in polar media compared to the gas phase. soton.ac.uk This interplay of steric and electronic effects, which can be magnified with longer chains, is critical for understanding the behavior of polyfluorinated molecules. nih.govsoton.ac.ukresearchgate.net

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently model electronic structure and reaction pathways. researchgate.net DFT methods are particularly valuable for investigating the mechanisms of chemical reactions, including those involving perfluorinated systems. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and other properties of a molecule. mdpi.comcore.ac.uk This approach allows for the calculation of geometries, reaction energies, and activation barriers for molecules large enough to be of biological and industrial relevance. researchgate.net

For a molecule like 1,2-dichloro-4-iodoperfluorobutane, a key area of interest is the cleavage of the carbon-halogen bonds, particularly the relatively weak carbon-iodine (C-I) bond. DFT calculations can map the potential energy surface for bond dissociation, identifying the transition state—the highest energy point along the reaction coordinate—and determining the activation energy required for the reaction to occur. For instance, DFT studies have been used to investigate the cleavage of C-C and C-O bonds in ethanol (B145695) on a platinum surface, successfully identifying the lowest-energy transition states and the most favorable reaction pathways. epa.govresearchgate.net

This type of analysis is directly applicable to understanding the degradation and reactivity of perfluoroalkyl iodides. The cleavage of the C-I bond is often the initial step in their chemical transformations, leading to the formation of a perfluoroalkyl radical. This radical can then participate in a variety of subsequent reactions. DFT can elucidate the factors that influence this bond cleavage, such as solvent effects, the influence of catalysts, or photochemical activation. Furthermore, DFT is used to study subsequent reaction steps, for example, in the context of defluorination of per- and polyfluoroalkyl substances (PFAS), where understanding the mechanism of C-F bond cleavage is crucial for developing remediation technologies. osaka-u.ac.jp

Prediction of Spectroscopic Parameters: Focus on ¹⁹F NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds, with ¹⁹F NMR being particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgnih.gov The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing a unique fingerprint for each fluorine atom in a molecule. nih.gov However, interpreting complex spectra can be challenging.

Computational methods, particularly DFT, have emerged as a reliable way to predict ¹⁹F NMR chemical shifts, aiding in spectral assignment and structure verification. worktribe.comnih.gov The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensor for each nucleus. nih.govresearchgate.net These absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as CFCl₃. researchgate.net

Studies have shown that DFT methods can predict ¹⁹F chemical shifts with a high degree of accuracy. For example, a study evaluating various DFT procedures recommended the ωB97XD functional with the aug-cc-pvdz basis set as providing a good balance of accuracy and computational cost, achieving a root-mean-square error of 3.57 ppm. nih.govrsc.org Another study focusing on perfluoro compounds found that the B3LYP functional with the 6-31++G(d,p) basis set yielded chemical shifts generally within 10 ppm of experimental values. nih.govresearchgate.net The accuracy of these predictions is crucial for distinguishing between different isomers or conformers of a molecule. For a molecule with multiple distinct fluorine environments like this compound, computational prediction of ¹⁹F NMR shifts would be invaluable for assigning the correct signals to the specific fluorine atoms in its structure.

Comparison of DFT Methods for Predicting ¹⁹F NMR Chemical Shifts
DFT Method/Basis SetMean Absolute Deviation (MAD) / RMS ErrorNotesReference
ωB97XD/aug-cc-pvdz3.57 ppm (RMS Error)Recommended for best combination of accuracy and computational time. nih.gov
B3LYP/6-31+G(d,p)2.1 ppm (MAD)For a set of fluorinated (hetero)aromatic compounds. nih.gov
B3LYP/6-31++G(d,p)Deviations within 10 ppmFor a set of 53 perfluoro compounds. nih.gov

Emerging Quantum Computing Applications in Perfluoroalkyl Substance Chemistry

While classical computational chemistry methods like DFT are powerful, they face limitations when dealing with the exact solution of the electronic Schrödinger equation for large, complex molecules, a problem whose complexity grows exponentially with system size. arxiv.orgarxiv.org Quantum computing offers a fundamentally new paradigm that could overcome these limitations by using the principles of quantum mechanics to perform calculations. arxiv.orgarxiv.orgarxiv.org

The application of quantum computing to chemistry is still in its early stages, but it holds immense promise for the study of per- and polyfluoroalkyl substances (PFAS). ichec.ie A major focus of this research is developing algorithms to accurately simulate molecular properties, particularly for processes like bond-breaking, which are critical for understanding the degradation and remediation of these persistent "forever chemicals". arxiv.orgweforum.org

One of the leading quantum algorithms for this purpose is the Variational Quantum Eigensolver (VQE). arxiv.orgarxiv.org VQE is a hybrid quantum-classical algorithm where a quantum computer prepares and measures the state of a molecule, while a classical computer optimizes the parameters to find the lowest energy state. arxiv.org Researchers have successfully used VQE, in conjunction with trapped-ion quantum computers, to model the breaking of a carbon-fluorine bond in trifluoroacetic acid (TFA), a common PFAS chemical. arxiv.orgarxiv.orgarxiv.org These simulations, even on current-generation quantum hardware with a limited number of qubits, have yielded near-quantitative results with high accuracy. arxiv.orgarxiv.org

Environmental Fate and Transformation Mechanisms of Perfluorinated Halocarbons

Abiotic Transformation Pathways and Mechanistic Studies

Abiotic transformation processes, occurring without the intervention of living organisms, are critical in determining the environmental lifetime of a chemical compound. For 1,2-Dichloro-4-iodoperfluorobutane, these pathways include reductive, oxidative, and thermal degradation.

Reductive Defluorination Mechanisms via Hydrated Electrons

Oxidative Degradation Processes, including Hydroxyl Radical Reactions

The oxidative degradation of this compound, particularly through reactions with hydroxyl radicals (•OH), is another key abiotic transformation pathway. While specific kinetic data for this compound is scarce, the general behavior of per- and polyfluoroalkyl substances (PFAS) in the presence of hydroxyl radicals has been investigated. Many perfluorinated acids, such as PFOA and perfluorooctane (B1214571) sulfonate (PFOS), are known to be highly resistant to oxidation by hydroxyl radicals. researchgate.net This resistance is attributed to the strength of the carbon-fluorine bonds and the shielding of the carbon backbone by the fluorine atoms. However, the presence of chlorine and iodine atoms in this compound may alter its reactivity compared to fully fluorinated compounds. The carbon-chlorine and carbon-iodine bonds are more susceptible to cleavage than carbon-fluorine bonds, which might provide sites for initial oxidative attack. Studies on other chlorinated compounds, like 2,4-dichlorophenol, have shown effective degradation through hydroxyl radical attack in processes like the electro-Fenton method. nih.gov

Thermal Decomposition Pathways and Kinetic Modeling

Detailed studies on the thermal decomposition pathways and kinetic modeling specifically for this compound are not extensively documented in publicly available literature. For perfluorinated compounds in general, thermal decomposition typically requires high temperatures and can lead to the formation of a variety of smaller fluorinated and halogenated molecules. The specific products and the kinetics of decomposition would depend on factors such as temperature, pressure, and the presence of other substances.

Factors Influencing Environmental Persistence and Mobility in Perfluorinated Compounds

The environmental persistence and mobility of this compound are expected to be governed by the same general principles that apply to other perfluorinated compounds.

Persistence: Per- and polyfluoroalkyl substances are characterized by their high persistence in the environment. epa.gov This is primarily due to the strength and stability of the carbon-fluorine bonds, which are resistant to chemical and biological degradation. epa.gov As a result, these compounds can remain in the environment for long periods.

Advanced Analytical Methodologies for Perfluorinated Compounds in Academic Research

The detection and characterization of per- and polyfluoroalkyl substances (PFAS), including halogenated compounds like 1,2-Dichloro-4-iodoperfluorobutane, demand sophisticated analytical techniques capable of high sensitivity, selectivity, and structural elucidation. In academic research, the focus extends from quantifying known contaminants to identifying novel structures, transformation products, and the total organofluorine content in various matrices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dichloro-4-iodoperfluorobutane, and how can reaction conditions (e.g., temperature, catalysts) be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogen-exchange reactions under controlled fluorination conditions. For example, iodine substitution in perfluorinated precursors can be achieved using KI in polar aprotic solvents at 80–120°C. Optimization requires monitoring reaction kinetics via GC-MS to identify intermediates and byproducts. Adjusting stoichiometric ratios of fluorinating agents (e.g., ClF₃) and iodine sources improves yield . Purification via fractional distillation under inert atmospheres is recommended to minimize decomposition.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Structural Confirmation : Use 19F^{19}\text{F} NMR and 13C^{13}\text{C} NMR to resolve fluorine and carbon environments. For iodine localization, X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) is critical .
  • Purity Assessment : Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) detects halogenated impurities. FTIR validates functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Solubility : Measure in common solvents (e.g., hexane, DMSO) using gravimetric analysis or UV-Vis spectroscopy. Perfluorinated compounds exhibit low polarity, favoring non-polar solvents .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >200°C for perfluorinated alkanes). Differential scanning calorimetry (DSC) detects phase transitions .

Advanced Research Questions

Q. How does this compound behave under extreme conditions (e.g., high pressure, UV radiation), and what degradation pathways dominate?

  • Methodological Answer : Expose the compound to UV-C radiation in a photoreactor and analyze products via GC-MS. Dominant pathways include C-I bond cleavage, generating perfluorobutyl radicals, which may recombine or react with atmospheric O₂ to form perfluorinated carboxylic acids. High-pressure studies (e.g., diamond anvil cell experiments) coupled with Raman spectroscopy track structural changes .

Q. What are the environmental persistence and bioaccumulation potential of this compound, and how can these be modeled experimentally?

  • Methodological Answer : Conduct soil/water partitioning studies using OECD Guideline 121. Measure log KowK_{ow} (octanol-water coefficient) via shake-flask method. For bioaccumulation, use zebrafish models and quantify tissue concentrations via LC-MS/MS. Compare with computational models (e.g., EPI Suite) to predict long-term persistence, noting discrepancies due to iodine’s polarizability .

Q. How can mechanistic studies elucidate the role of iodine in this compound’s reactivity during substitution or elimination reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated analogs to distinguish between SN1S_N1 and SN2S_N2 mechanisms. Computational modeling (DFT or MD simulations) identifies transition states and iodine’s leaving-group efficiency. Compare with chlorine analogs to isolate electronic effects .

Q. How should researchers address contradictions in reported data (e.g., conflicting solubility values or spectral assignments)?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., NMR with X-ray crystallography). For solubility discrepancies, standardize solvent purity and temperature controls. Consult authoritative databases like NIST Chemistry WebBook for benchmark data and apply error analysis (e.g., standard deviation across replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.